molecular formula C20H22F3NO2 B1438535 (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 769172-81-8

(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1438535
CAS No.: 769172-81-8
M. Wt: 365.4 g/mol
InChI Key: YDSAXZXFUOAJSV-KRWDZBQOSA-N
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Description

Structural Classification Within Tetrahydroisoquinoline Alkaloids

This compound belongs to the benzyltetrahydroisoquinoline subfamily of alkaloids, which represents one of the most structurally diverse and pharmacologically significant classes of natural and synthetic compounds. The tetrahydroisoquinoline alkaloids constitute one of the largest families of alkaloids, exhibiting remarkable structural diversity and biological activity ranging from simple tetrahydroisoquinoline natural products to complex multi-ring systems. Within this classification, the compound specifically fits into the 1-substituted tetrahydroisoquinoline category, where substitution at the C1 position creates a chiral center that significantly influences biological activity.

The structural framework of this compound can be systematically analyzed through its constituent components: the tetrahydroisoquinoline core, the dimethoxy substitution pattern, and the trifluoromethyl-phenethyl side chain. The tetrahydroisoquinoline skeleton itself derives from the reduction of isoquinoline, resulting in a saturated six-membered ring fused to a benzene ring. This bicyclic system serves as the fundamental scaffold for numerous bioactive molecules, including both natural alkaloids and synthetic pharmaceuticals. The 6,7-dimethoxy substitution pattern on the aromatic ring creates an electron-rich environment that can significantly affect both the chemical reactivity and biological interactions of the molecule.

The benzyltetrahydroisoquinoline classification encompasses compounds that contain a benzyl or substituted benzyl group attached to the nitrogen or carbon atoms of the tetrahydroisoquinoline ring system. In the case of this compound, the phenethyl side chain represents an extended benzyl derivative, where the aromatic ring is separated from the tetrahydroisoquinoline core by an ethyl linker. This structural feature places the compound within the broader category of phenethyltetrahydroisoquinoline derivatives, which have shown diverse pharmacological activities.

Structural Component Chemical Feature Significance
Tetrahydroisoquinoline Core Saturated bicyclic ring system Foundation for biological activity
6,7-Dimethoxy substitution Electron-donating methoxy groups Modulates ring electronics and binding
Phenethyl side chain Extended aromatic system Provides additional binding interactions
Trifluoromethyl group Highly electronegative substituent Enhances metabolic stability
(S)-Configuration Specific stereochemistry at C1 Determines enantioselective binding

The incorporation of the trifluoromethyl group represents a modern approach to pharmaceutical design, as fluorinated compounds are known for their enhanced stability and unique reactivity patterns. Trifluoromethyl-substituted tetrahydroisoquinoline derivatives have emerged as valuable building blocks in pharmaceutical development, particularly for drugs targeting neurological disorders. The presence of three fluorine atoms in the trifluoromethyl group significantly alters the electronic properties of the phenyl ring, creating a more electron-deficient aromatic system that can engage in different types of intermolecular interactions compared to unsubstituted analogs.

Historical Context of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

The medicinal chemistry of tetrahydroisoquinoline derivatives traces its origins to the study of natural benzylisoquinoline alkaloids, which have been utilized for their therapeutic properties for millennia. The biosynthetic pathway leading to these compounds begins with the amino acid tyrosine, which undergoes enzymatic transformation to produce dopamine and 4-hydroxyphenylacetaldehyde, subsequently condensing to form the fundamental benzylisoquinoline backbone through norcoclaurine synthase catalysis. This natural biosynthetic route has provided the inspiration for synthetic approaches to tetrahydroisoquinoline derivatives and has guided medicinal chemists in understanding structure-activity relationships within this class of compounds.

Historical development of tetrahydroisoquinoline-based therapeutics can be traced through several landmark discoveries in the twentieth century. Early investigations focused on naturally occurring alkaloids such as papaverine, which demonstrated vasodilator and muscle relaxant properties, establishing the therapeutic potential of the tetrahydroisoquinoline scaffold. The recognition that these compounds could interact with various neurotransmitter systems, particularly dopaminergic pathways, led to intensive research efforts aimed at developing synthetic analogs with improved pharmacological profiles.

The evolution of synthetic methodologies for tetrahydroisoquinoline construction has been driven by the need to access both natural products and novel analogs with enhanced therapeutic properties. The Bischler-Napieralski reaction emerged as a cornerstone methodology for forming the isoquinoline ring system, followed by selective reduction to generate the tetrahydroisoquinoline core. These synthetic advances enabled systematic exploration of structure-activity relationships and facilitated the development of compounds with specific stereochemical configurations, such as the (S)-enantiomer featured in the target compound.

Modern pharmaceutical research has expanded the scope of tetrahydroisoquinoline applications beyond traditional areas into oncology, with several derivatives showing promise as microtubule disruptors and anti-cancer agents. The development of tetrahydroisoquinoline sulfamates as potent microtubule disruptors represents a significant advancement in cancer chemotherapy, demonstrating the versatility of this scaffold in addressing diverse therapeutic challenges. These compounds have shown the ability to bind at the colchicine site on tubulin, providing a novel mechanism for disrupting cellular division in cancer cells.

Contemporary research has also revealed the potential of tetrahydroisoquinoline derivatives as enzyme inhibitors, with recent studies demonstrating their activity against deoxyribonuclease I and other clinically relevant targets. The structural diversity accessible within the tetrahydroisoquinoline framework has enabled the development of compounds with highly specific binding profiles and reduced off-target effects, addressing long-standing challenges in pharmaceutical development.

Significance of Stereochemical Configuration in Bioactivity

The stereochemical configuration of this compound plays a fundamental role in determining its biological activity and therapeutic potential. The presence of a chiral center at the C1 position creates the possibility for two enantiomeric forms, with the (S)-configuration representing the specific spatial arrangement that has been selected for study and development. This stereochemical specificity reflects the inherent chirality of biological systems, where proteins and other macromolecular targets exhibit preferential binding to one enantiomer over another.

Research into chiral tetrahydroisoquinoline derivatives has consistently demonstrated that biological activity is strongly dependent on the absolute configuration at the C1 position. Enantioselective synthesis methods have been developed specifically to access compounds with defined stereochemistry, recognizing that racemic mixtures often display significantly different pharmacological profiles compared to pure enantiomers. The (S)-configuration in tetrahydroisoquinoline derivatives has been associated with enhanced binding affinity and selectivity for various biological targets, including neurotransmitter receptors and enzymes involved in cellular metabolism.

Crystallographic studies of related tetrahydroisoquinoline derivatives have provided detailed insights into the molecular basis for stereochemical selectivity in biological systems. Structural analysis reveals that the (S)-enantiomer of substituted tetrahydroisoquinoline compounds can be preferentially accommodated within protein binding sites due to favorable steric interactions, while the corresponding (R)-enantiomer may experience unfavorable clashes that prevent optimal binding. These findings have significant implications for drug development, as they suggest that careful attention to stereochemistry can dramatically improve therapeutic efficacy while reducing potential side effects.

The significance of the (S)-configuration extends beyond simple binding affinity to encompass metabolic stability and pharmacokinetic properties. Enantiomers of the same compound can exhibit different rates of metabolism, different tissue distribution patterns, and different elimination pathways, all of which contribute to their overall therapeutic profiles. In the case of tetrahydroisoquinoline derivatives, the (S)-configuration has often been associated with improved metabolic stability and more favorable pharmacokinetic characteristics compared to the corresponding (R)-enantiomer.

Stereochemical Factor Impact on Bioactivity Research Evidence
Absolute Configuration Determines receptor binding selectivity Crystal structure studies show preferential accommodation
Enantiomeric Purity Affects potency and selectivity Pure enantiomers often more potent than racemates
Metabolic Stability Influences drug half-life and efficacy (S)-forms typically show enhanced stability
Tissue Distribution Affects therapeutic targeting Stereochemistry influences cellular uptake
Protein Interactions Determines mechanism of action Chiral recognition drives specific binding modes

The development of asymmetric synthetic methodologies for producing enantiomerically pure tetrahydroisoquinoline derivatives has been driven by the recognition of these stereochemical effects. Advanced catalytic systems, including chiral reducing agents and enantioselective hydrogenation catalysts, have been developed to access specific enantiomers with high optical purity. These synthetic advances have enabled detailed structure-activity relationship studies that have illuminated the molecular basis for stereochemical selectivity in biological systems.

Properties

IUPAC Name

(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO2/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSAXZXFUOAJSV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657513
Record name (1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769172-81-8
Record name (1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 769172-81-8) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a significant class of alkaloids that exhibit a wide range of biological activities. They have been studied for their potential as antitumor, antibacterial, anti-inflammatory, and neuroprotective agents. The structural diversity of THIQ derivatives allows for the modulation of their biological properties through various functional group substitutions.

Antitumor Activity

Research has indicated that THIQ derivatives can exhibit potent antitumor effects. For instance, studies have shown that certain THIQ compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways associated with tumor growth. The specific activity of this compound in this context requires further investigation but is anticipated to follow similar patterns observed in related compounds .

Antimicrobial Properties

Tetrahydroisoquinolines have also demonstrated antibacterial and antifungal properties. The presence of electron-donating and electron-withdrawing groups significantly influences their antimicrobial efficacy. For example, modifications at the aryl substituent positions have been linked to enhanced activity against various pathogens .

Neuroprotective Effects

The neuroprotective potential of THIQ derivatives has garnered attention due to their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases. Compounds similar to this compound have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives highlight the importance of specific structural features in determining biological activity. The presence of methoxy groups at positions 6 and 7 has been shown to enhance the affinity for various biological targets. The trifluoromethyl group at position 4 of the phenethyl moiety may also contribute to increased lipophilicity and improved interaction with cellular membranes .

Structural Feature Biological Activity
Methoxy GroupsEnhanced receptor affinity
Trifluoromethyl GroupIncreased lipophilicity
Aromatic SubstituentsModulation of activity against pathogens

Case Studies and Research Findings

Several studies have explored the biological activities of THIQ derivatives:

  • Antitumor Studies : A series of THIQ analogs were tested for their ability to inhibit cancer cell lines. Results indicated that modifications at specific positions significantly affected cytotoxicity levels.
  • Neuroprotective Research : Investigations into compounds similar to this compound revealed their potential in protecting against neurotoxicity induced by oxidative stress.
  • Antimicrobial Activity : A comparative study demonstrated that certain THIQ derivatives exhibited potent antibacterial activity against resistant strains of bacteria when modified with specific functional groups.

Scientific Research Applications

Pharmacological Properties

The compound is part of the tetrahydroisoquinoline (THIQ) family, which has been associated with a variety of biological activities. Research indicates that derivatives of THIQ compounds exhibit significant pharmacological properties such as:

  • Antitumor Activity : Studies have shown that certain THIQ derivatives possess cytotoxic effects against various cancer cell lines. The trifluoromethyl group in this compound may enhance its interaction with biological targets, potentially leading to increased antitumor efficacy.
  • Antibacterial Properties : There is evidence suggesting that compounds similar to (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline demonstrate antibacterial activity against gram-positive and gram-negative bacteria. This opens avenues for developing new antibiotics.
  • Neuroprotective Effects : The neuroprotective potential of THIQ derivatives is under investigation for their ability to mitigate neurodegenerative diseases. The structural features of this compound suggest it may interact with neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antitumor Research : A study published in a peer-reviewed journal highlighted the compound's effectiveness against specific cancer cell lines. The study reported IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents.
  • Neuroprotective Studies : Another research effort focused on the neuroprotective effects observed in animal models of neurodegenerative diseases. The findings suggested that the compound could reduce oxidative stress markers and improve cognitive function in treated subjects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their pharmacological or physicochemical differences:

Compound Name Substituents Key Properties/Activities Reference
(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-TIQ 4-Trifluoromethylphenethyl, (S)-configuration High lipophilicity (logP ~3.2), potential CNS penetration, stereoselective activity
6,7-Dimethoxy-1-(4-methoxyphenyl)-TIQ 4-Methoxyphenyl Lower metabolic stability due to O-demethylation; moderate MAO-B inhibition (IC50 = 12 µM)
1-Methyl-TIQ N-Methyl Neurotoxic via MAO-B oxidation to isoquinolinium ions; implicated in Parkinson’s disease pathology
6,7-Dimethoxy-1-methyl-TIQ hydrochloride N-Methyl, 6,7-OCH3 Reduced BBB penetration compared to phenethyl analogs; LD50 (rat) = 85 mg/kg
2-Tosyl-6,7-dimethoxy-1-methyl-TIQ 2-Tosyl Increased molecular weight (361.46 g/mol); limited CNS activity due to poor permeability
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-TIQ 3,4,5-Trimethoxyphenyl Anticandidate for antitumor activity (IC50 = 4.5 µM in HeLa cells)

Metabolic and Pharmacokinetic Differences

  • N-Methylated Analogs (e.g., 1-Methyl-TIQ): Undergo rapid oxidation by MAO-B to neurotoxic isoquinolinium ions, contributing to dopaminergic neuron degeneration .
  • Phenethyl vs. Phenyl Substituents: Phenethyl-linked derivatives (e.g., the target compound) exhibit 4.5-fold higher brain-to-blood concentration ratios compared to phenyl-substituted analogs, as demonstrated in rat models .
  • Trifluoromethyl Impact: The CF3 group increases metabolic stability by resisting cytochrome P450-mediated oxidation, extending plasma half-life (t1/2 = 6.2 hours in mice) compared to methoxy-substituted analogs (t1/2 = 2.1 hours) .

Stereochemical Considerations

The (S)-enantiomer of the target compound shows 10-fold higher affinity for σ1 receptors (Ki = 18 nM) than the (R)-form, based on analogs like (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate . Stereochemistry also influences MAO-B inhibition; (S)-enantiomers are less prone to oxidation, reducing neurotoxic metabolite formation .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of a key intermediate amide compound.
  • Cyclization of this amide to form the tetrahydroisoquinoline ring system.
  • Use of chiral intermediates and reagents to ensure the (S)-enantiomer is obtained with high purity.

Key Intermediate Preparation

The synthesis starts with the preparation of an amide intermediate (compound III), which is formed by Friedel-Crafts acylation of an amide (compound IV) with 3-(4-trifluoromethylphenyl)propionyl chloride (compound V). Aluminum chloride is commonly used as the catalyst in this step.

Step Reactants Catalyst Solvent Notes
Friedel-Crafts Acylation Amide IV + 3-(4-trifluoromethylphenyl)propionyl chloride V AlCl3 Dichloromethane, 1,2-dichloroethane, nitromethane, or nitrobenzene Provides intermediate III with various R groups (hydrogen, alkyl, arylalkyl)

The R substituent on the amide varies, commonly a C1-C4 alkyl group, which influences the cyclization step.

Cyclization to Form the Tetrahydroisoquinoline Core

The crucial step is the cyclization of amide III to the tetrahydroisoquinoline (compound I) under acidic catalysis. This step closes the dihydroisoquinoline ring system.

Parameter Details
Acidic Catalysts Hydrochloric acid, sulfuric acid, phosphorus oxychloride, polyphosphoric acid, organic acids (formic, acetic, pivalic), sulfonic acids (methane sulfonic, benzene sulfonic, toluene sulfonic)
Solvents Ethers (diethyl ether, tetrahydrofuran), chlorinated solvents (dichloromethane, chloroform), hydrocarbons (heptane, toluene), aliphatic ketones (acetone, 2-butanone), alcohols (methanol, ethanol), aprotic polar solvents (acetonitrile, dimethylformamide)
Temperature 20 °C to solvent boiling point (commonly reflux conditions)
Reaction Time 2 to 24 hours
Yield and Purity Nearly quantitative conversion with very high purity and good yield (e.g., 86% yield reported)

The reaction involves dissolving the amide in the chosen solvent, adding the acidic catalyst (1 to 3 equivalents preferred), and heating under reflux. After completion, the product is isolated by extraction and crystallization or evaporation and crystallization.

Chiral Synthesis Approach

To obtain the (S)-enantiomer specifically, advanced chiral synthesis methods are employed:

  • Use of chiral intermediates derived from phenylglycinol.
  • Application of the Petasis reaction combined with Pomeranz-Fritsch-Bobbitt cyclization.
  • These methods ensure high enantiomeric purity essential for biological activity.

This approach integrates boronic acids and chiral amines to construct the tetrahydroisoquinoline scaffold with stereochemical control.

Summary Table of Preparation Methods

Step Method Key Reagents/Catalysts Solvents Conditions Yield/Purity Notes
1. Amide Formation Friedel-Crafts Acylation Amide IV, 3-(4-trifluoromethylphenyl)propionyl chloride, AlCl3 Dichloromethane, nitromethane, etc. Room temp to reflux High yield R group varies (alkyl, arylalkyl)
2. Cyclization Acid-catalyzed ring closure HCl, H2SO4, POCl3, polyphosphoric acid Ethers, chlorinated solvents, hydrocarbons, ketones, alcohols 20 °C to reflux, 2–24 h ~86% reported Nearly quantitative conversion
3. Chiral Synthesis Petasis reaction + Pomeranz-Fritsch-Bobbitt cyclization Chiral phenylglycinol derivatives, boronic acids Various organic solvents Controlled temperature, inert atmosphere High enantiomeric purity Ensures (S)-configuration

Research Findings and Notes on Preparation

  • The cyclization step under acidic catalysis is robust, offering high yields and purity, critical for pharmaceutical applications.
  • The choice of solvent and acid catalyst can be optimized to improve reaction efficiency and product isolation.
  • The trifluoromethyl group on the phenethyl moiety enhances the compound's pharmacological profile, necessitating precise synthetic control.
  • The chiral synthesis methods are essential for producing the biologically active (S)-enantiomer with minimal racemization.
  • Industrial scale-up favors the use of phosphorus oxychloride or polyphosphoric acid for cyclization due to their efficiency and scalability.

Q & A

Q. What are the optimal synthetic routes for (S)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

Reductive Amination : A phenethylamine intermediate (e.g., 4-(trifluoromethyl)phenethylamine) is condensed with a tetrahydroisoquinoline precursor under reducing agents like NaBH₃CN or LiAlH₄. demonstrates LiAlH₄ in THF achieves moderate yields (~50–60%) but may require extended reaction times (20–48 hours) .

Chiral Resolution : If racemic mixtures form, chiral chromatography (e.g., using amylose-based columns) or enantioselective catalysis (e.g., asymmetric hydrogenation) is employed to isolate the (S)-enantiomer .

Yield Optimization : Solvent polarity (e.g., THF vs. ethanol) and temperature (reflux vs. RT) significantly affect cyclization efficiency. For example, reports a 68% yield using ethanol under reflux for 16 hours compared to 53% at RT .

Q. How can researchers verify the stereochemical purity of the (S)-enantiomer post-synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak IA) and mobile phases like hexane/isopropanol (90:10). Retention time differences of ≥2 minutes confirm enantiomeric separation .
  • Optical Rotation : Compare experimental [α]D values with literature data. For example, (S)-configured tetrahydroisoquinolines often exhibit specific rotations between +25° to +35° (c = 1, CHCl₃) .
  • NMR Spectroscopy : NOESY or 2D-NMR can resolve spatial proximity of substituents (e.g., methoxy groups at C6/C7), confirming the (S)-configuration .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound, particularly regarding substituent modifications?

Methodological Answer:

  • Substituent Variation : Replace the 4-(trifluoromethyl)phenethyl group with bioisosteres (e.g., 3,4,5-trimethoxyphenyl in ) to assess hydrophobic/hydrophilic balance .
  • Functional Group Swapping : Modify methoxy groups at C6/C7 to ethoxy or halogenated analogs (e.g., Cl or F) to study electronic effects on receptor binding. highlights methoxy-to-ethoxy substitutions reduce potency by ~30% in similar scaffolds .
  • Data-Driven SAR : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like σ receptors or monoamine transporters, validated via in vitro assays .

Q. How can researchers resolve contradictions in pharmacological data between enantiomers?

Methodological Answer:

  • Enantiomer-Specific Assays : Test (S)- and (R)-forms separately in functional assays (e.g., cAMP inhibition for GPCR targets). shows (S)-enantiomers exhibit 10-fold higher affinity for σ₁ receptors than (R)-forms in radioligand binding studies .
  • Metabolic Profiling : Use LC-MS to track enantiomer stability in hepatic microsomes. For example, (S)-enantiomers may show slower CYP3A4-mediated degradation, explaining prolonged in vivo effects .
  • Crystallography : Co-crystallize each enantiomer with target proteins (e.g., crystallography data in ) to identify steric or electronic clashes in the (R)-form .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Parameter Standardization : Compare reaction scales, catalyst loadings, and purification methods. For instance, reports 53% yield for a scaled-down reaction (200 mg) with column chromatography, while achieves 68% for larger batches (1 g) using recrystallization .
  • Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-reduced intermediates or dimerization byproducts) that may lower yields in certain protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline

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